H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
Brand Name: Vulcanchem
CAS No.: 387868-34-0
VCID: VC21087547
InChI: InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
SMILES: CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

CAS No.: 387868-34-0

Cat. No.: VC21087547

Molecular Formula: C13H19NO3S

Molecular Weight: 269.36 g/mol

* For research use only. Not for human or veterinary use.

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH - 387868-34-0

Specification

CAS No. 387868-34-0
Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
IUPAC Name (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Standard InChI InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Standard InChI Key UPOPBNWZZMNQAD-LLVKDONJSA-N
Isomeric SMILES CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC
SMILES CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Canonical SMILES CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Nomenclature

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a protected form of L-penicillamine with a para-methoxybenzyl group attached to the sulfur atom. This compound is recognized by multiple identifiers in chemical databases and literature.

Table 1: Chemical Identity of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

ParameterInformation
CAS Registry Number387868-34-0
IUPAC Name(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Common NamesH-beta,beta-Dimethyl-L-cys(pmeobzl)-OH; S-4-Methoxybenzyl-L-penicillamine; L-Pen(pMeOBzl)-OH
Molecular FormulaC₁₃H₁₉NO₃S
Molecular Weight269.36 g/mol
Standard InChIInChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Standard InChIKeyUPOPBNWZZMNQAD-LLVKDONJSA-N
Canonical SMILESCC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC

The compound exists as an L-isomer with R configuration at the alpha carbon, reflecting its derivation from L-penicillamine, which is the naturally occurring form of this amino acid .

Structural Characteristics

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH features several distinctive structural elements that contribute to its chemical behavior and utility in synthesis applications.

Core Structure

The compound contains a modified cysteine structure with two key modifications:

  • Two methyl groups at the beta position (beta,beta-dimethyl substitution)

  • A para-methoxybenzyl (pMeOBzl) protective group attached to the sulfur atom

This structure combines the unique features of penicillamine (beta,beta-dimethyl cysteine) with the protection afforded by the para-methoxybenzyl group, making it stable under various reaction conditions while maintaining the reactivity of the amino and carboxyl groups.

Stereochemistry

As an L-amino acid derivative, it possesses the (R) configuration at the alpha carbon (C-2 position). This stereochemistry is crucial for its biological activity and applications in peptide synthesis where stereochemical purity is essential .

Physical and Chemical Properties

Understanding the physical and chemical properties of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is essential for its proper handling and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateWhite to off-white powder
SolubilitySoluble in dimethylformamide (DMF), dichloromethane, and other organic solvents
Optical RotationSpecific to L-isomer configuration
Storage Recommendation2-8°C, protected from light and moisture
StabilityStable under normal laboratory conditions when stored properly

Synthesis Methods

The synthesis of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH typically involves the selective protection of the thiol group of L-penicillamine with para-methoxybenzyl (pMeOBzl) moiety.

Established Synthetic Route

A documented synthesis procedure involves the reaction of protected L-penicillamine with para-methoxybenzyl halide, followed by deprotection of other protecting groups while maintaining the S-pMeOBzl linkage:

  • Reaction with trifluoroacetic acid in dichloromethane

    • Initial reaction at 0°C for 1 hour

    • Followed by room temperature reaction for 60 minutes

    • Reported yield: 66%

This synthetic approach was described in research published in Tetrahedron Letters (1994, vol. 35, #11, p. 1631-1634) by Richter, Lutz S., Marsters Jr., James C., and Gadek, Thomas R .

Alternative Protection Strategies

The research on orthogonal protection strategies for amino acids provides context for the development and utility of compounds like H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH. A three-dimensional orthogonal solid-phase strategy (Fmoc/tBu/allyl) has been reported, which may incorporate similarly protected penicillamine derivatives in peptide synthesis .

Applications in Research and Development

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH has several important applications in chemical research and pharmaceutical development.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in cases where:

  • Selective protection and deprotection strategies are required

  • Introduction of penicillamine residues is needed for disulfide bridge formation

  • Development of cyclic peptides utilizing head-to-tail cyclization

The protected thiol group allows for selective manipulation of other functional groups during peptide synthesis while maintaining the integrity of the side chain.

Pharmaceutical Research

The penicillamine core structure has significant pharmaceutical relevance. Derivatives like H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH may contribute to research in:

  • Metal chelation therapies

  • Development of compounds with antioxidant properties

  • Creation of peptide-based therapeutics

  • Design of novel antibiotics or enzyme inhibitors

Its role in pharmaceutical research is highlighted by its inclusion in chemical databases and commercial catalogs of research chemicals.

Related Compounds and Derivatives

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH belongs to a family of protected amino acid derivatives with similar structural features and applications.

D-Isomer

The D-isomer, H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH (CAS: 53599-14-7), represents the enantiomeric counterpart with identical chemical properties but different stereochemistry. It has the IUPAC name (2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid .

Related Protected Penicillamine Derivatives

Several related compounds utilize different protecting groups on the thiol moiety of penicillamine:

Table 3: Related Protected Penicillamine Derivatives

CompoundProtecting GroupCAS NumberMolecular Weight
S-Trityl-L-penicillamineTrityl (Trt)Not specified391.53
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OHp-Methoxybenzyl53599-14-7269.36
(R)-2-Amino-3-Hydroxy-3-Methylbutanoic AcidHydroxyl (unprotected)2280-48-0133.15

The trityl-protected variant (S-Trityl-L-penicillamine) provides different solubility and stability characteristics compared to the p-methoxybenzyl protected version, offering alternative options for synthetic strategies .

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